

In-Depth Technical Guide: DS39201083 Sulfate for Nociceptive Pain

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DS39201083 sulfate is a novel, potent analgesic agent derived from the natural product conolidine. Preclinical studies have demonstrated its efficacy in models of nociceptive pain, suggesting its potential as a non-opioid alternative for pain management. This technical guide provides a comprehensive overview of the available data on **DS39201083 sulfate**, including its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation. A key focus is placed on its interaction with the atypical chemokine receptor 3 (ACKR3), which is believed to underpin its analgesic effects without engaging the mu-opioid receptor pathway, thereby avoiding common opioid-related side effects.

Core Compound Information



Property	Value
Compound Name	DS39201083 sulfate
Synonyms	DS-39201083, DS 39201083
Chemical Name	5-methyl-1,4,5,7-tetrahydro-2,5- ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid
Molecular Formula	C16H20N2O5S
Molecular Weight	352.41 g/mol
CAS Number	Unknown
Origin	Derivative of conolidine, an indole alkaloid

Preclinical Efficacy in Nociceptive Pain Models

DS39201083 has demonstrated significant analysesic effects in established murine models of nociceptive pain, namely the acetic acid-induced writhing test and the formalin test. These studies indicate that DS39201083 is more potent than its parent compound, conolidine.[1][2]

Acetic Acid-Induced Writhing Test

This model assesses visceral nociception. Intraperitoneal injection of acetic acid induces abdominal constrictions, or "writhes," which are counted as a measure of pain.

Quantitative Data:

Compound	Administration Route	Dose (mg/kg)	% Inhibition of Writhing	ED50 (mg/kg)
DS39201083	S.C.	3	85.3	0.83
Conolidine	S.C.	10	78.9	3.9
Indomethacin	p.o.	10	89.2	1.8



Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15), 1938-1942.

Formalin Test

The formalin test models both acute (neurogenic) and persistent (inflammatory) pain. A dilute formalin solution is injected into the paw, and the time spent licking the paw is measured in two phases.

Quantitative Data:

Compound	Administrat ion Route	Dose (mg/kg)	% Inhibition (Phase 1)	% Inhibition (Phase 2)	ED50 (mg/kg) - Phase 2
DS39201083	S.C.	3	45.2	75.1	1.2
Conolidine	S.C.	10	33.8	62.5	5.8
Indomethacin	p.o.	10	15.7	88.6	2.1

Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15), 1938-1942.

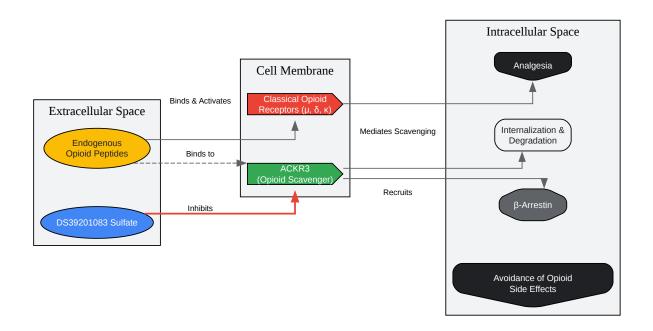
Mechanism of Action: The ACKR3 Signaling Pathway

DS39201083 is notable for its lack of agonist activity at the mu-opioid receptor, the primary target of traditional opioids.[1][2] Its analgesic properties are believed to be mediated through the modulation of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.

ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[1] By binding to ACKR3, these opioid peptides are internalized and degraded, which reduces their availability to activate classical opioid receptors (mu, delta, and kappa) that are involved in pain modulation. It is hypothesized that DS39201083, like its parent compound conolidine, acts as an antagonist or biased agonist at the ACKR3 receptor. This action inhibits the scavenging function of ACKR3, thereby increasing the local



concentration of endogenous opioid peptides. These elevated levels of endogenous opioids can then act on classical opioid receptors to produce analgesia. A key feature of this pathway is the recruitment of β -arrestin upon ligand binding to ACKR3.[1][3]



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Caption: Proposed mechanism of action for **DS39201083 sulfate**.

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited in the evaluation of DS39201083.

Acetic Acid-Induced Writhing Test Protocol

Objective: To assess the peripheral analgesic activity of DS39201083 in a model of visceral pain.

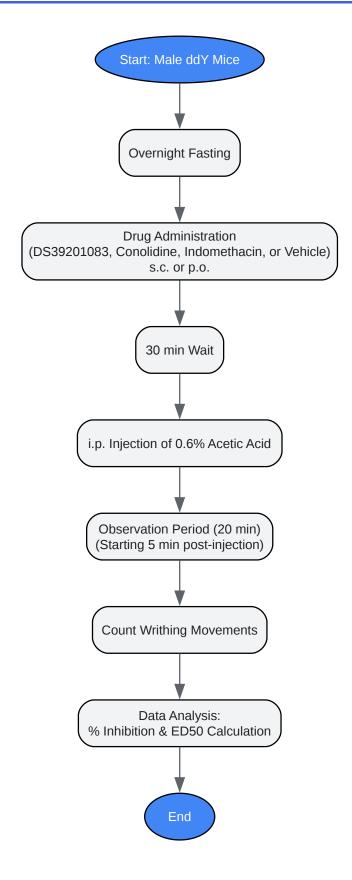


Animals: Male ddY mice, weighing 20-25 g.

Procedure:

- Animals are fasted overnight with free access to water.
- **DS39201083 sulfate**, conolidine, or indomethacin (positive control) are administered subcutaneously (s.c.) or orally (p.o.) 30 minutes prior to the acetic acid injection. A vehicle control group receives saline.
- A 0.6% solution of acetic acid in saline is administered intraperitoneally (i.p.) at a volume of 10 mL/kg.
- Immediately after the acetic acid injection, mice are placed in individual observation chambers.
- The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
- The percentage of inhibition of writhing is calculated for each group relative to the vehicle control group.
- The ED50 value (the dose that produces 50% of the maximum effect) is calculated from the dose-response curve.





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Caption: Experimental workflow for the acetic acid-induced writhing test.



Formalin Test Protocol

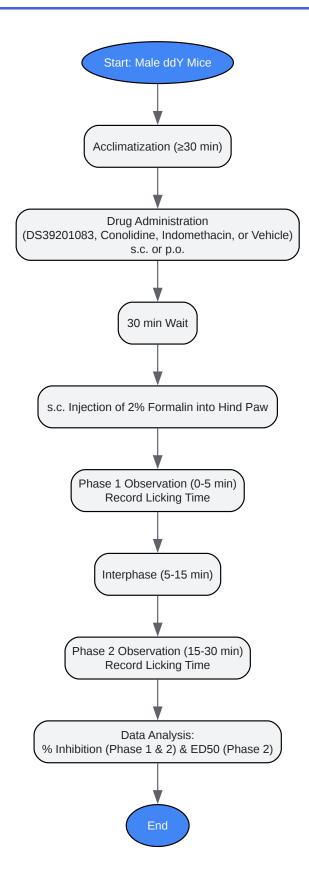
Objective: To evaluate the analgesic effects of DS39201083 on both neurogenic and inflammatory pain.

Animals: Male ddY mice, weighing 20-25 g.

Procedure:

- Mice are placed in individual observation chambers for at least 30 minutes before the experiment to allow for acclimatization.
- **DS39201083 sulfate**, conolidine, or indomethacin are administered s.c. or p.o. 30 minutes prior to the formalin injection. A vehicle control group receives saline.
- A 2% formalin solution (in saline) is injected subcutaneously into the plantar surface of the right hind paw at a volume of 20 μ L.
- The cumulative time spent licking the injected paw is recorded in two phases:
 - Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.
 - Phase 2 (Inflammatory Pain): 15-30 minutes post-formalin injection.
- The percentage of inhibition of licking time is calculated for each phase relative to the vehicle control group.
- The ED50 value for the second phase is determined from the dose-response curve.





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Caption: Experimental workflow for the formalin test.



Conclusion and Future Directions

DS39201083 sulfate is a promising novel analgesic that demonstrates potent efficacy in preclinical models of nociceptive pain. Its unique mechanism of action, which is independent of the mu-opioid receptor and likely involves the modulation of the ACKR3 pathway, positions it as a potential therapeutic agent that could circumvent the significant adverse effects associated with traditional opioid analgesics. Further research is warranted to fully elucidate its pharmacological profile, including its effects on other pain modalities (e.g., neuropathic pain), its pharmacokinetic and pharmacodynamic properties, and its safety profile in more extensive preclinical models. The development of DS39201083 and similar compounds could represent a significant advancement in the field of pain management.

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- 2. EconPapers: The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides [econpapers.repec.org]
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